N-Cyclohexyl-2-mercaptoethanimidamide
Description
N-Cyclohexyl-2-mercaptoethanimidamide is a sulfur-containing organic compound characterized by a cyclohexyl group attached to an ethanimidamide backbone with a mercapto (-SH) substituent at the second carbon.
Properties
CAS No. |
90379-57-0 |
|---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
N'-cyclohexyl-2-sulfanylethanimidamide |
InChI |
InChI=1S/C8H16N2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
InChI Key |
UDMDKPGFWRRBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(CS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-mercaptoethanimidamide typically involves the reaction of cyclohexylamine with 2-mercaptoethanimidamide under controlled conditions. One common method involves the use of an inorganic or organic alkaline catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The catalyst used in the reaction can be recycled, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-mercaptoethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto group, which can participate in nucleophilic and electrophilic reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares N-Cyclohexyl-2-mercaptoethanimidamide with compounds sharing structural motifs (cyclohexyl, sulfur-containing, or amidine groups) from the evidence.
Table 1: Comparative Data of Selected Compounds
Functional Group Reactivity
Thiol (-SH) vs. Sulfonic Acid (-SO₃H):
this compound’s thiol group confers nucleophilic reactivity, enabling metal coordination or disulfide bond formation. In contrast, N-Cyclohexylsulfamic Acid () contains a sulfamic acid group, which is strongly acidic and used in descaling agents .- Amidine vs. Amine: The amidine group in the target compound is highly basic and can act as a hydrogen-bond donor, unlike the tertiary amine in 2-Chloro-N,N-dimethylethanamine (), which is less basic and serves as a precursor for quaternary ammonium compounds .
Structural Analogues in Organophosphorus Chemistry
Compounds like Cyclohexyl diisopropylphosphoramidocyanidoate () share the cyclohexyl motif but incorporate phosphorus, making them relevant to nerve agent research. The target compound lacks phosphorus but may exhibit similar steric effects due to the cyclohexyl group .
Research Findings and Limitations
- Synthesis Challenges: No synthesis pathways for this compound were found in the evidence. However, analogous thiol-containing compounds (e.g., phosphonothiolates in –3) often require controlled conditions to prevent oxidation of -SH groups .
Safety Profile:
While safety data for the target compound are unavailable, N-Cyclohexylsulfamic Acid () requires protective measures due to skin/eye irritation risks . The thiol group in the target compound likely poses similar hazards.
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